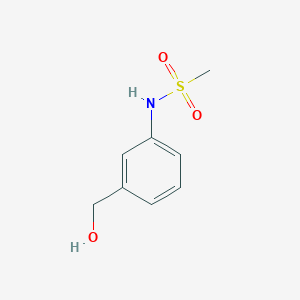

N-(3-(Hydroxymethyl)phenyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-(Hydroxymethyl)phenyl)methanesulfonamide is an organic compound with the molecular formula C8H11NO3S It is characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further connected to a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Hydroxymethyl)phenyl)methanesulfonamide typically involves the reaction of 3-(hydroxymethyl)aniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

- Solvent: Dichloromethane or another suitable organic solvent

- Temperature: Room temperature to slightly elevated temperatures

- Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Hydroxymethyl)phenyl)methanesulfonamide can undergo several types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of 3-(formyl)phenylmethanesulfonamide or 3-(carboxyl)phenylmethanesulfonamide.

Reduction: Formation of 3-(aminomethyl)phenylmethanesulfonamide.

Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(3-(Hydroxymethyl)phenyl)methanesulfonamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a building block for bioactive compounds.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-(Hydroxymethyl)phenyl)methanesulfonamide depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, while the sulfonamide group can interact with other functional groups, leading to inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

- N-(4-(Hydroxymethyl)phenyl)methanesulfonamide

- N-(2-(Hydroxymethyl)phenyl)methanesulfonamide

- N-(3-(Hydroxymethyl)phenyl)ethanesulfonamide

Uniqueness

N-(3-(Hydroxymethyl)phenyl)methanesulfonamide is unique due to the position of the hydroxymethyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.

Biological Activity

N-(3-(Hydroxymethyl)phenyl)methanesulfonamide, a compound with the molecular formula C₈H₉NO₃S, has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a hydroxymethyl group attached to a phenyl ring, along with a methanesulfonamide functional group. This structure allows for various interactions with biological targets, particularly through hydrogen bonding and ionic interactions due to its functional groups.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or interact with molecular targets. The hydroxymethyl group can form hydrogen bonds with enzyme active sites, while the sulfonamide moiety may engage in interactions leading to the modulation of biological pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor. It may specifically inhibit carbonic anhydrases, which are crucial for various physiological processes.

- Antimicrobial Activity : Preliminary studies suggest that this compound could possess antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anticancer Potential : Investigations into its anticancer effects reveal that it may induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation .

Case Studies and Research Findings

- Enzyme Inhibition Studies : A study demonstrated that derivatives of methanesulfonamides, including this compound, showed significant inhibition against human carbonic anhydrase isoenzymes. This suggests potential applications in treating conditions like glaucoma and obesity.

- Antimicrobial Evaluation : In vitro tests indicated that certain analogs of this compound exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies highlighted the importance of the hydroxymethyl group in enhancing bioactivity.

- Anticancer Mechanisms : Research published in Molecules outlined how this compound could promote programmed cell death in tumor cells by disrupting critical signaling pathways involved in cell proliferation and survival .

Comparative Biological Activity Table

Properties

IUPAC Name |

N-[3-(hydroxymethyl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-13(11,12)9-8-4-2-3-7(5-8)6-10/h2-5,9-10H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZIJOVNCXBFON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.